![molecular formula C16H17N3OS B5177122 1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}indoline](/img/structure/B5177122.png)
1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}indoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}indoline is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}indoline is not fully understood. However, it is believed to exert its effects through the modulation of enzyme activity and protein-protein interactions. It has been shown to inhibit the activity of certain enzymes, including tyrosine kinases and topoisomerases, which are involved in cancer cell growth and proliferation. It has also been shown to modulate protein-protein interactions, which play a crucial role in various biological processes.
Biochemical and Physiological Effects:
1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}indoline has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit cancer cell growth and induce apoptosis. It has also been shown to modulate the activity of certain enzymes and proteins, which play a crucial role in various biological processes. In vivo studies have demonstrated its potential as a drug candidate for the treatment of various diseases, including cancer and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}indoline is its potential as a drug candidate for the treatment of various diseases. It has also been shown to have various biochemical and physiological effects, which make it a promising compound for further research. However, one of the limitations of 1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}indoline is its low yield of synthesis, which makes it difficult to obtain large quantities for further research.
Zukünftige Richtungen
There are several future directions for the research of 1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}indoline. One of the areas of research is the identification of its molecular targets and the elucidation of its mechanism of action. This will help in the development of more potent and selective analogs of the compound. Another area of research is the evaluation of its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Furthermore, the development of more efficient synthesis methods for the compound will enable large-scale production for further research.
Synthesemethoden
The synthesis of 1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}indoline involves the reaction of 4,6-dimethyl-2-pyrimidinethiol with indoline-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds via acylation of the thiol group followed by cyclization to form the indoline ring. The yield of the synthesis method is reported to be around 60-70%.
Wissenschaftliche Forschungsanwendungen
1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}indoline has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In biochemistry, it has been studied for its ability to modulate enzyme activity and protein-protein interactions. In pharmacology, it has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-11-9-12(2)18-16(17-11)21-10-15(20)19-8-7-13-5-3-4-6-14(13)19/h3-6,9H,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQFTZQAJRHNHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)N2CCC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49732316 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

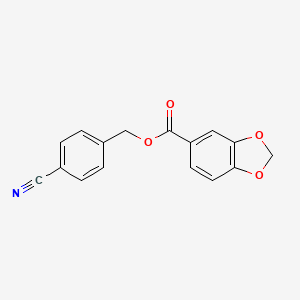
![1-(4-fluorophenyl)-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5177048.png)
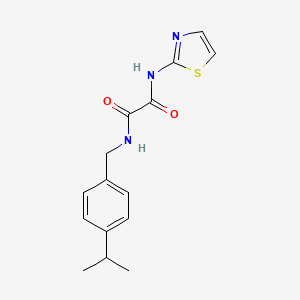
![5-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5177054.png)
![N-[2-(5-methyl-2-thienyl)ethyl]-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5177061.png)
![5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5177063.png)
![N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-2-thiophenesulfonamide](/img/structure/B5177070.png)
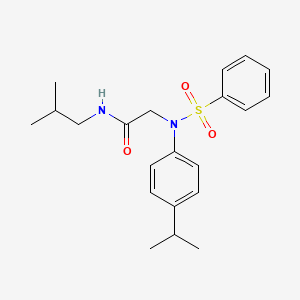
![4-bromo-N-[2-(4-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B5177087.png)
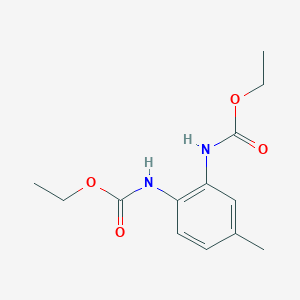
![1-{2-[2-(2-iodo-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B5177113.png)
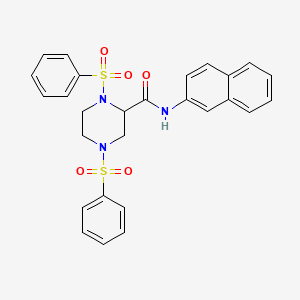
![2-{4-[4-(2-furoyl)-1-piperazinyl]-4-oxobutyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5177121.png)
![3-[1-(3-phenylbutyl)-2-piperidinyl]pyridine](/img/structure/B5177135.png)